Lithium bromate

BrLiO3

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

BrLiO3

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Analytical Chemistry

Lithium bromate serves as a primary standard in Karl Fischer titration, a technique for measuring moisture content. Its high purity and well-defined stoichiometry with water make it ideal for this application.

Organic Synthesis

In specific organic reactions, lithium bromate acts as a weak oxidant. Research has explored its use in the oxidative cleavage of certain carbon-carbon bonds and the generation of bromate radicals for halogenation reactions [, ]. However, due to the availability of safer and more efficient oxidants, lithium bromate sees limited use in organic synthesis.

Material Science

Research has investigated lithium bromate as a potential precursor for the synthesis of specific lithium-containing materials. For instance, studies have explored its use in the preparation of lithium bromide-lithium bromate mixed crystals for potential applications in solid-state electrolytes.

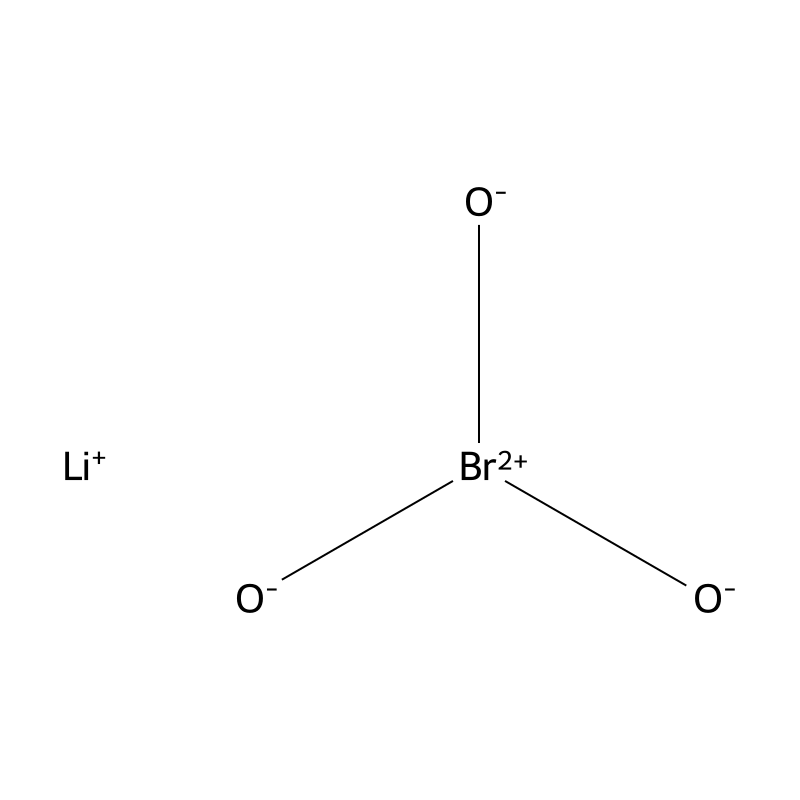

Lithium bromate is a chemical compound with the formula LiBrO₃, consisting of lithium, bromine, and oxygen. It is a white crystalline solid that is typically formed through the reaction of lithium hydroxide with bromic acid. Lithium bromate is known for its oxidizing properties and is less commonly encountered than lithium bromide, which is a well-known salt used in various applications. The compound exhibits ionic bonding characteristics, where lithium donates an electron to form a cation (Li⁺), while bromate acts as an anion (BrO₃⁻) .

- Decomposition Reaction:This reaction involves the thermal decomposition of lithium bromate into lithium bromide and oxygen gas.

- Reaction with Reducing Agents:

Lithium bromate can react with reducing agents, leading to the formation of lithium bromide and other products depending on the specific reducing agent used. - Formation of Bromine:

When lithium bromate is treated with concentrated acids, it can lead to the release of bromine gas:

Lithium bromate can be synthesized through several methods:

- Reaction of Lithium Hydroxide with Bromic Acid:This method involves mixing lithium hydroxide with aqueous bromic acid.

- Electrochemical Oxidation:

Lithium bromide can be oxidized electrochemically to produce lithium bromate under controlled conditions. - Reactions Involving Lithium Carbonate:

Lithium carbonate can also be reacted with concentrated acids to yield lithium bromate.

Lithium bromate has several applications:

- Analytical Chemistry: It is used as a reagent in various analytical procedures due to its oxidizing properties.

- Organic Synthesis: Lithium bromate serves as an oxidizing agent in organic synthesis reactions.

- Potential Use in Pharmaceuticals: Although not widely studied, compounds containing lithium are often explored for their therapeutic effects .

Research on the interactions of lithium bromate with other chemicals primarily focuses on its reactivity as an oxidizing agent. Its ability to release oxygen makes it useful in various oxidation reactions, though specific interaction studies involving biological systems or complex mixtures appear limited.

Lithium bromate shares similarities with other alkali metal halides and oxidizing agents. Here are some comparable compounds:

| Compound | Chemical Formula | Properties |

|---|---|---|

| Lithium Bromide | LiBr | Hygroscopic, used as a desiccant and sedative |

| Sodium Bromate | NaBrO₃ | Strong oxidizer, used in organic synthesis |

| Potassium Bromate | KBrO₃ | Used as a food additive and oxidizing agent |

| Calcium Bromate | Ca(BrO₃)₂ | Used in agriculture and as a disinfectant |

Uniqueness of Lithium Bromate

Lithium bromate's uniqueness lies in its specific application as an oxidizing agent and its potential use in specialized

The metathesis reaction between calcium bromate and lithium hydroxide represents the most efficient and well-documented synthetic pathway for producing high-purity lithium bromate. This method, detailed in patent RU2703618C1, involves a systematic two-stage process that achieves exceptional purity levels through controlled ion exchange and precipitation techniques [1].

The fundamental reaction proceeds according to the following stoichiometry:

Ca(BrO₃)₂ + 2LiOH → 2LiBrO₃ + Ca(OH)₂

The synthesis protocol requires preparation of saturated aqueous solutions with specific concentrations. The calcium bromate solution contains 500 grams of crystalline calcium bromate dissolved in 395.9 grams of water, while the lithium hydroxide solution comprises 130 grams of crystalline lithium hydroxide in 1 liter of water [1].

The reaction is conducted using a volume ratio of calcium bromate to lithium hydroxide solutions ranging from 1:1 to 1.5:1. Optimal reaction conditions involve heating to 50-60°C with continuous stirring using a magnetic stirrer at 70-80 revolutions per minute for 90-120 minutes. The calcium bromate solution is added dropwise to the lithium hydroxide solution to ensure complete precipitation of calcium hydroxide [1].

Following the initial exchange reaction, the hot solution undergoes vacuum filtration using a Class 4 glass filter to remove the calcium hydroxide precipitate. The resulting clear solution is concentrated through rotary evaporation at 60°C with stirring at 150-200 revolutions per minute until the volume is reduced to 65% of the original [1].

A critical purification step involves adding saturated lithium carbonate solution in a ratio of 2.8:1 to 3:1 relative to the initial volume of mixed solutions. This addition precipitates residual calcium ions as calcium carbonate, which possesses a lower solubility product than calcium hydroxide, thereby achieving more complete calcium removal. The solution is cooled to room temperature (25°C) for one hour before filtration [1].

Quality control testing employs a qualitative reaction using 50% lithium carbonate solution to verify complete calcium removal. If precipitation occurs, the lithium carbonate addition and evaporation cycle is repeated until the test confirms absence of calcium ions. The final purification step involves evaporation at 80-90°C until crystalline lithium bromate precipitates, followed by drying to constant mass [1].

This method achieves remarkable results, producing lithium bromate with 99.97% purity and a practical yield of 84.16%. The residual calcium content is maintained below 0.03%, meeting stringent purity requirements for specialized applications [1].

Precipitation Techniques from Sulfate/Bromate Systems

Precipitation techniques from sulfate/bromate systems present alternative synthetic pathways that exploit the differential solubility characteristics of lithium compounds in mixed ionic environments. These methods are particularly relevant for processing lithium-containing solutions derived from sulfuric acid leaching operations commonly employed in lithium extraction from ores and spent lithium-ion batteries [2].

The presence of sulfate ions in lithium-containing solutions creates complex precipitation challenges. Research demonstrates that excessive sulfate ion concentrations can interfere with lithium precipitation processes, potentially leading to incorporation of sulfate impurities in the final lithium bromate product. This interference mechanism operates through competitive precipitation reactions and co-crystallization phenomena that reduce both recovery efficiency and product purity [2] [3].

Experimental investigations utilizing controlled simple systems (Li⁺-Na⁺-CO₃²⁻-OH⁻) and complex systems (Li⁺-Na⁺-CO₃²⁻-SO₄²⁻-OH⁻) reveal significant effects of sulfate and carbonate ion concentrations on precipitation behavior. Temperature variations between 25-80°C also influence precipitation kinetics and product characteristics. The resulting precipitates require characterization using Raman microscopy spectrometry and elemental analysis with inductively coupled plasma optical emission spectroscopy to verify composition and purity [2].

Advanced precipitation techniques employ chemical precipitation methods where specific reagents form insoluble compounds with target substances. The fundamental principle operates on a 1:1 mole ratio, requiring one molecule of dissolved matter to react with one molecule of reagent to form an insoluble precipitate. However, practical applications necessitate over-dosage to achieve complete removal [4].

Precipitation selectivity represents a crucial advantage, enabling removal of specific components while preserving other substances in solution. This selectivity is particularly valuable in complex ionic systems where multiple competing reactions occur simultaneously [4].

Alternative approaches involve electrodialysis with bipolar membranes for lithium hydroxide production from sulfate-containing solutions. This method utilizes an electric potential to migrate lithium ions through cation exchange membranes into the cathode compartment, where they react with hydroxide ions. The process effectively separates lithium from sulfate-containing matrices while producing high-purity lithium hydroxide that can subsequently be converted to lithium bromate [5].

Recovery of lithium sulfate from mother liquors represents another important precipitation technique. Membrane-free electrochemical systems using lead/iron phosphate electrodes enable lithium extraction from sulfate systems, providing pathways for comprehensive lithium recovery from complex industrial waste streams [6].

Patented Industrial Synthesis Routes (e.g., RU2703618C1)

The Russian patent RU2703618C1 represents the most comprehensive industrial synthesis route for lithium bromate production, providing detailed methodologies for both anhydrous lithium bromate and its monohydrate [1]. This patented process addresses critical technical challenges in achieving high-purity lithium bromate production using readily available industrial reagents and conventional equipment.

The patent methodology employs a two-stage synthesis approach specifically designed to overcome the high solubility characteristics of lithium bromate that prevent conventional precipitation-based isolation methods. Stage one involves the metathesis reaction between saturated aqueous solutions of calcium bromate and lithium hydroxide, conducted at optimal volume ratios of 1:1 to 1.5:1 [1].

Critical process parameters include reaction temperatures of 50-60°C maintained for 90-120 minutes with continuous stirring. The reaction vessel configuration allows dropwise addition of calcium bromate solution to lithium hydroxide solution, promoting complete precipitation of calcium hydroxide. Vacuum filtration using Class 4 glass filters ensures efficient solid-liquid separation [1].

Stage two implements a sophisticated purification protocol addressing residual calcium ion removal. This stage utilizes saturated lithium carbonate solution added in ratios of 2.8:1 to 3:1 relative to the initial solution volume. The lithium carbonate addition exploits the lower solubility product of calcium carbonate compared to calcium hydroxide, achieving more complete calcium removal through secondary precipitation [1].

The patent specifies quality control procedures involving qualitative testing with 50% lithium carbonate solution to verify complete calcium removal. This testing protocol ensures residual calcium content below 0.03%, meeting industrial purity standards. The iterative nature of the purification process allows repeated lithium carbonate additions until testing confirms calcium absence [1].

Final product isolation involves controlled evaporation at specific temperatures: 80-90°C for anhydrous lithium bromate and 35-40°C for lithium bromate monohydrate. This temperature differential enables precise hydrate control, producing either the anhydrous form or the stable monohydrate depending on application requirements [1].

The patent demonstrates remarkable performance metrics: 99.97% purity achievement with 84.16% practical yield. These results represent significant improvements over alternative synthesis methods, establishing the RU2703618C1 process as the benchmark for industrial lithium bromate production [1].

Purification Methods and Hydrate Control

Purification methods for lithium bromate focus primarily on calcium ion removal and precise hydrate state control. These techniques are essential for achieving the high purity levels required for specialized applications, particularly in electrochemical systems where trace impurities can significantly impact performance [1].

Calcium ion removal represents the most critical purification challenge due to the formation of calcium hydroxide during the metathesis reaction. The initial filtration removes the bulk calcium hydroxide precipitate, but residual calcium ions remain dissolved in solution. These residual ions require systematic removal through secondary precipitation using lithium carbonate [1].

The lithium carbonate precipitation method exploits the significantly lower solubility product of calcium carbonate (Ksp = 2.8 × 10⁻⁹) compared to calcium hydroxide (Ksp = 5.5 × 10⁻⁶). This thermodynamic advantage drives more complete calcium precipitation when lithium carbonate is added to the solution. The reaction proceeds according to:

Ca²⁺ + Li₂CO₃ → CaCO₃ ↓ + 2Li⁺

Optimal lithium carbonate addition requires ratios of 2.8:1 to 3:1 relative to the original solution volume. The addition is followed by cooling to room temperature for one hour to allow complete precipitation kinetics, then vacuum filtration to remove the calcium carbonate precipitate [1].

Quality control for calcium removal employs a sensitive qualitative test using 50% lithium carbonate solution. A small sample (2 mL) of the purified solution is mixed with 30 mL of the test solution. Precipitation indicates remaining calcium ions, requiring repetition of the purification cycle. The absence of precipitation confirms calcium content below detection limits (< 0.03%) [1].

Hydrate control represents another crucial aspect of lithium bromate purification. The compound exhibits polymorphic behavior, existing as either anhydrous lithium bromate or lithium bromate monohydrate depending on crystallization conditions. Thermogravimetric analysis reveals a transition temperature around 52°C between the monohydrate and anhydrous forms [7].

Temperature-controlled crystallization enables precise hydrate state selection. For anhydrous lithium bromate production, evaporation is conducted at 80-90°C, ensuring complete dehydration. For monohydrate production, evaporation occurs at 35-40°C, maintaining conditions favorable for hydrate retention [1].

The monohydrate form (LiBrO₃·H₂O) exhibits superior stability under ambient conditions, making it preferred for long-term storage and handling. Solubility data indicates the monohydrate is the stable solid phase at temperatures below 52°C, while the anhydrous form predominates above this transition temperature [7].

Advanced purification techniques may incorporate ion exchange chromatography for ultra-high purity applications. Cation exchange resins can selectively remove trace metallic impurities while preserving lithium bromate integrity. This approach is particularly valuable for applications requiring parts-per-million purity levels [8].

Crystallization control through seeding and cooling rate manipulation can influence crystal size distribution and purity. Slow cooling rates promote larger crystal formation with reduced surface area for impurity incorporation. Controlled nucleation using seed crystals can direct crystallization toward specific polymorphic forms [9].

The solubility characteristics of lithium bromate in water demonstrate remarkable temperature dependence, exhibiting substantial increases with elevated temperatures. Comprehensive solubility data obtained from multiple experimental investigations reveal the compound's exceptional water-soluble nature [1].

Temperature-Dependent Solubility Profiles

| Temperature (°C) | Mass % LiBrO₃ | Mole % LiBrO₃ | Molality (mol/kg) |

|---|---|---|---|

| 5.0 | 61.6 | 17.6 | 11.9 |

| 15.0 | 63.3 | 18.7 | 12.8 |

| 25.0 | 65.4 | 20.2 | 14.0 |

| 35.0 | 67.5 | 21.7 | 15.4 |

| 50.0 | 71.5 | 25.1 | 18.6 |

| 70.5 | 74.3 | 27.9 | 21.4 |

| 85.0 | 76.2 | 30.0 | 23.7 |

| 100.0 | 78.0 | 32.1 | 26.3 |

The solubility data demonstrates a continuous increase from 61.6 mass percent at 5°C to 78.0 mass percent at 100°C [1]. This represents a molality range extending from 11.9 mol/kg to 26.3 mol/kg across the investigated temperature span. The density of saturated solutions at 18°C reaches 1.833 g/cm³, indicating the formation of highly concentrated aqueous systems [1].

Extended Temperature Range Analysis

Investigations spanning broader temperature ranges reveal solubility characteristics at subzero temperatures, where the compound maintains substantial water solubility even under ice-forming conditions. At -45°C, the solubility reaches 54.9 mass percent (9.03 mol/kg), while at the upper temperature limit of 143°C, solubility increases to 84.6 mass percent (40.8 mol/kg) [1].

Solid Phase Equilibria

The solubility behavior correlates directly with solid phase transitions. Below approximately 52°C, the stable solid phase consists of lithium bromate monohydrate (LiBrO₃·H₂O), while above this transition temperature, the anhydrous salt (LiBrO₃) becomes the equilibrium solid phase [1]. This transition temperature was determined both graphically and through cooling studies, with values of approximately 52°C and 50.8°C respectively.

Thermodynamic Properties: Enthalpy of Solution and Hydration

The thermodynamic properties of lithium bromate dissolution processes reveal significant energetic differences between various hydrated forms. Precise calorimetric measurements have established the enthalpy of solution values for different crystalline phases [2].

Enthalpy of Solution Data

| Compound | Enthalpy of Solution (J/mol) | Uncertainty (±J/mol) |

|---|---|---|

| LiBrO₃ (anhydrous) | -48,760 | 128 |

| LiBrO₃·H₂O (monohydrate) | -22,581 | 337 |

| LiBrO₃·2H₂O (dihydrate) | -8,127 | 488 |

The enthalpy of solution measurements, conducted at 298.15 K under infinite dilution conditions, demonstrate the substantial exothermic nature of lithium bromate dissolution processes [2]. The anhydrous form exhibits the most negative enthalpy of solution at -48,760 J/mol, indicating highly favorable thermodynamic conditions for dissolution.

Hydration Enthalpy Analysis

The progressive hydration of lithium bromate reveals distinct energetic patterns:

- Primary hydration (anhydrous → monohydrate): +26,179 J/mol

- Secondary hydration (monohydrate → dihydrate): +14,454 J/mol

- Total hydration (anhydrous → dihydrate): +40,633 J/mol

These positive hydration enthalpy values indicate that water incorporation into the crystal lattice requires energy input, consistent with the endothermic dehydration processes observed during thermal treatment [2].

Thermodynamic Stability Relationships

The enthalpy data reveals that the anhydrous form possesses the highest dissolution driving force, while progressive hydration reduces the thermodynamic favorability of dissolution. This relationship correlates with the observed phase transitions and explains the temperature-dependent stability of different hydrated forms.

Hygroscopic Characteristics and Deliquescence Behavior

Lithium bromate exhibits pronounced hygroscopic characteristics, demonstrating significant moisture absorption capacity under ambient atmospheric conditions. The compound's deliquescent properties place it among the highly moisture-sensitive inorganic salts [3] [4].

Hygroscopic Property Profile

| Property | Value |

|---|---|

| Appearance | White crystalline solid |

| Crystal Structure | Orthorhombic crystals |

| Hygroscopic Behavior | Highly hygroscopic |

| Water Solubility at 0°C | 61.2 g/100g solution |

| Water Solubility at 25°C | 65.4 g/100g solution |

| Water Solubility at 100°C | 78.0 g/100g solution |

| Density (saturated solution at 18°C) | 1.833 g/cm³ |

The hygroscopic nature of lithium bromate manifests through rapid water vapor absorption from atmospheric moisture, leading to dissolution and potential deliquescence under high humidity conditions [3] [4]. This behavior parallels that observed for other lithium halides, particularly lithium bromide, which serves as an industrial desiccant due to its exceptional moisture absorption capacity [5] [6].

Deliquescence Mechanisms

The deliquescence process involves the transition from crystalline solid to saturated aqueous solution when the ambient relative humidity exceeds the deliquescence relative humidity (DRH) of the compound. For lithium bromate, the high solubility values indicate a relatively low DRH, promoting deliquescence under moderate to high humidity conditions [7] [8].

Moisture Absorption Kinetics

Research on related lithium compounds demonstrates that moisture absorption rates depend significantly on substrate interactions and environmental conditions. Hygroscopic droplets on hydrophilic surfaces exhibit faster absorption kinetics compared to hydrophobic substrates, attributed to enhanced solute diffusion characteristics and spreading processes [9].

Thermal Decomposition Pathways and Stability Limits

The thermal stability profile of lithium bromate reveals distinct temperature-dependent processes, primarily involving dehydration rather than chemical decomposition within moderate temperature ranges.

Thermal Stability Properties

| Property | Value | Source/Notes |

|---|---|---|

| Dehydration Temperature (Monohydrate) | ~52°C | Transition from monohydrate to anhydrous |

| Phase Transition (Monohydrate ↔ Anhydrous) | 50.8-52°C | Determined by cooling studies |

| Melting Point (Monohydrate) | 162-167°C | Monohydrate form |

| Thermal Stability Limit | Stable up to dehydration temperature | No significant decomposition before dehydration |

| Crystal System | Orthorhombic | Crystal structure determination |

| Space Group | Pbca | Crystallographic space group |

Primary Thermal Decomposition Pathway

The predominant thermal process involves dehydration of the monohydrate form:

LiBrO₃·H₂O(s) → LiBrO₃(s) + H₂O(g) [~52°C]

This dehydration occurs at the relatively low temperature of approximately 52°C, representing the primary thermal transition for the hydrated compound [1]. The process is reversible under appropriate humidity conditions, allowing rehydration when exposed to water vapor.

Temperature-Dependent Stability Zones

| Temperature Range (°C) | Dominant Process | Physical State | Key Characteristics |

|---|---|---|---|

| Below 0 | Ice formation with LiBrO₃·H₂O | Solid (ice + hydrate) | Eutectic behavior |

| 0 to 52 | Monohydrate stability | Solid monohydrate | High hygroscopic activity |

| Above 52 | Anhydrous form stability | Solid anhydrous | Reduced hygroscopic activity |

| 162-167 | Monohydrate melting | Liquid (from monohydrate) | Phase change |

| Above 200 | Potential decomposition | Potential gas evolution | Thermal degradation possible |

Stability Limits and Critical Temperatures

The thermal stability analysis reveals several critical temperature thresholds:

- Lower stability limit: Ice formation below 0°C

- Dehydration threshold: 50.8-52°C

- Monohydrate melting: 162-167°C

- Thermal stability: Limited data available above 200°C

- Vapor pressure: Measurable only at very high temperatures (>700°C)

The compound demonstrates remarkable thermal stability within normal operational temperature ranges, with no evidence of chemical decomposition below the dehydration temperature. The orthorhombic crystal structure remains intact through the dehydration process, indicating minimal structural reorganization during water loss [10] [11].

Decomposition Kinetics and Mechanisms

Unlike many bromate compounds that undergo thermal decomposition through oxygen evolution pathways, lithium bromate exhibits primarily physical transitions rather than chemical decomposition within moderate temperature ranges. The absence of catalytic decomposition pathways contributes to the compound's thermal stability, distinguishing it from other bromate salts that decompose at lower temperatures [12] [13].